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Compound of Interest

Compound Name:
5-methoxy-1H-pyrazolo[3,4-

c]pyridine

Cat. No.: B1315265 Get Quote

A focus on methoxy-substituted analogues in the absence of public crystallographic data for 5-
methoxy-1H-pyrazolo[3,4-c]pyridine.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of pyrazolopyridine derivatives, with a

particular focus on methoxy-substituted analogues. A comprehensive search of publicly

available scientific literature and crystallographic databases did not yield specific crystal

structure data for 5-methoxy-1H-pyrazolo[3,4-c]pyridine derivatives. However, the synthesis

of the 5-methoxy-pyrazolo[3,4-c]pyridine scaffold has been reported.[1] In light of this, this

guide presents a detailed analysis of closely related methoxy-substituted pyrazole and

pyrazolopyridine compounds for which crystallographic data are available. The methodologies

and structural features discussed herein provide a valuable framework for researchers working

on the discovery and development of novel pyrazolopyridine-based therapeutic agents.

Data Presentation: Crystallographic Data of
Representative Analogues
The following table summarizes key crystallographic data for selected methoxy-substituted

pyrazole and pyrazolopyridine derivatives. This data is essential for understanding the solid-

state conformation and packing of these molecules, which can significantly influence their

physicochemical properties and biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1315265?utm_src=pdf-interest
https://www.benchchem.com/product/b1315265?utm_src=pdf-body
https://www.benchchem.com/product/b1315265?utm_src=pdf-body
https://www.benchchem.com/product/b1315265?utm_src=pdf-body
https://www.researchgate.net/publication/375877235_Synthesis_and_vectorial_functionalisation_of_pyrazolo34-_c_pyridines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comp
ound
Name

Chem
ical
Form
ula

Cryst
al
Syste
m

Spac
e
Grou
p

a (Å) b (Å) c (Å) β (°) V (Å³) Z

5-(4-

metho

xyphe

nyl)-3-

(4-

methyl

phenyl

)-4,5-

dihydr

o-1H-

pyrazo

le-1-

carbal

dehyd

e[2]

C₁₈H₁₈

N₂O₂

Monoc

linic
P2₁/c

12.083

9(9)

6.4197

(5)

19.742

7(18)

104.82

64(12)

1480.5

(2)
4

bis{3-

(3,4-

dimeth

oxyph

enyl)-5

-[6-

(pyraz

ol-1-

yl)pyri

din-2-

yl]}iron

(II)

dimeth

anol

dichlor

oform

[Fe(C₁

₈H₁₅N₆

O₂)₂]·2

CH₃O

H·2CH

Cl₃

Triclini

c

P-1 11.045

(2)

13.621

(3)

18.006

(4)

81.33(

3)

2650.1

(9)

2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4719996/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


solvat

e[3]

(5-

Hydro

xy-3-

methyl

-5-

phenyl

-4,5-

dihydr

o-1H-

pyrazo

l-1-yl)

(pyridi

n-4-

yl)met

hanon

e

monoh

ydrate[

4]

C₁₆H₁₅

N₃O₂·

H₂O

Monoc

linic
P2₁/c

16.967

6(10)

7.0266

(5)

12.613

5(6)

93.004

(3)

1501.7

7(16)
4

(2-

hydrox

y-5-

methyl

phenyl

)(3-

methyl

-1-

phenyl

-1H-

pyrazo

lo[3,4-

b]pyrid

in-5-

yl)met

C₂₁H₁₇

N₃O₂

Monoc

linic

P2₁/n 14.716

4(7)

16.730

6(9)

7.0733

(3)

94.857

(2)

1735.2

9(14)

4

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10561207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050153/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hanon

e[5]

Experimental Protocols
The successful determination of a crystal structure relies on a series of well-defined

experimental procedures, from the initial synthesis of the compound to the final refinement of

the crystallographic data. The following sections detail generalized methodologies based on the

protocols reported for the representative analogues.

Synthesis and Crystallization
The synthesis of pyrazolopyridine scaffolds can be achieved through various synthetic routes. A

common approach involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl

compound to form the pyrazole ring, followed by annulation of the pyridine ring.[6] For the

crystallization of the final compounds, a variety of techniques can be employed. Slow

evaporation of a saturated solution is a frequently used method. The choice of solvent is critical

and is often determined empirically. Common solvents for crystallization of these types of

heterocyclic compounds include ethanol, methanol, dimethylformamide (DMF), and chloroform,

or mixtures thereof.

Example Protocol for Synthesis and Crystallization:

A representative synthesis for a pyrazolo[3,4-b]pyridine derivative involves heating the

corresponding 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid. The resulting

precipitate is then collected and recrystallized from a suitable solvent such as ethanol to yield

single crystals suitable for X-ray diffraction.[7]

In another example, for an iron(II) complex involving a dimethoxyphenyl-substituted pyrazolyl-

pyridine ligand, single crystals were obtained using a layering technique. A solution of the metal

salt and the ligand in acetone and chloroform was layered with a methanol-chloroform mixture,

followed by a top layer of methanol with triethylamine. This slow diffusion method yielded high-

quality single crystals over several weeks.[3]
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X-ray Diffraction Data Collection and Structure
Refinement
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

atomic arrangement of a molecule.

Data Collection:

A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low

temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The

diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector to

collect the diffraction pattern as the crystal is rotated.

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space

group. The structure is then solved using direct methods or Patterson methods, which provide

an initial electron density map. This initial model is then refined against the experimental data

using full-matrix least-squares on F². In this iterative process, the atomic positions, and their

anisotropic displacement parameters are adjusted to minimize the difference between the

calculated and observed structure factors. Hydrogen atoms are typically placed in geometrically

calculated positions and refined using a riding model.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow from the synthesis of a

pyrazolopyridine derivative to its crystal structure determination and analysis.

Synthesis & Purification Crystallization X-ray Crystallography Data Analysis & Deposition

Starting Materials Chemical Synthesis Purification
(e.g., Column Chromatography)

Spectroscopic
Characterization
(NMR, MS, IR)

Single Crystal Growth
(Slow Evaporation, Layering, etc.)

X-ray Diffraction
Data Collection

Structure Solution
(Direct Methods) Structure Refinement Analysis of Crystal Structure

(Bond Lengths, Angles, Packing) Deposition to CCDC

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1315265?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Generalized workflow for the synthesis and crystallographic analysis of

pyrazolopyridine derivatives.

This guide provides a foundational understanding of the crystallographic analysis of methoxy-

substituted pyrazolopyridine analogues. While direct structural data for 5-methoxy-1H-
pyrazolo[3,4-c]pyridine derivatives remains elusive in the public domain, the presented data

and methodologies for related compounds offer valuable insights for researchers in the field of

medicinal chemistry and drug design. The detailed experimental protocols and the visualized

workflow serve as a practical reference for the synthesis and structural elucidation of this

important class of heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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